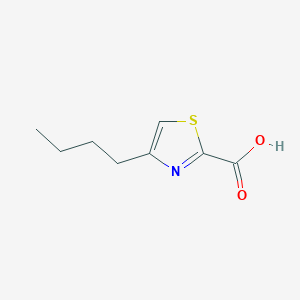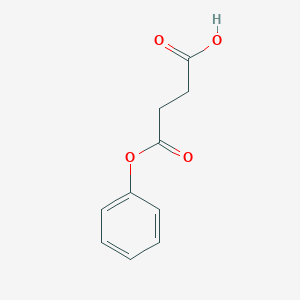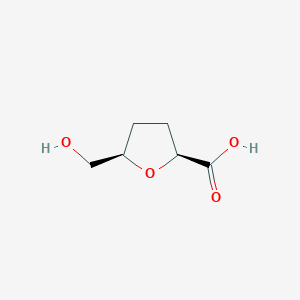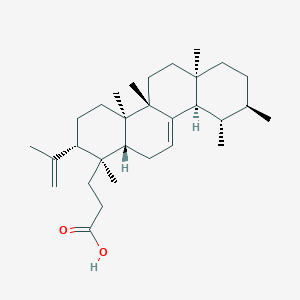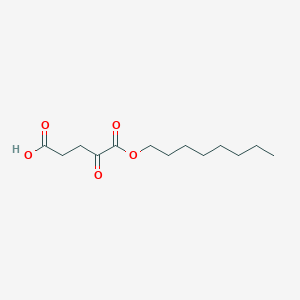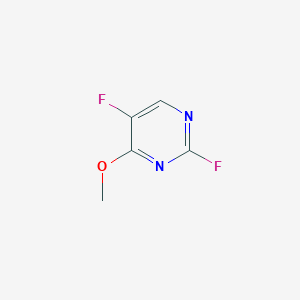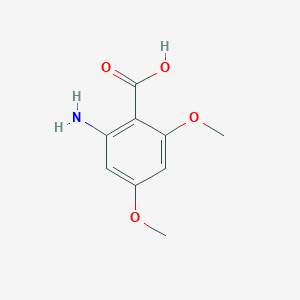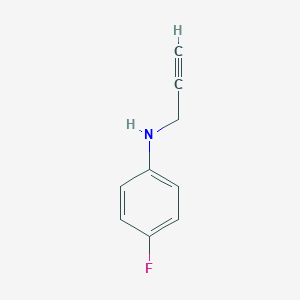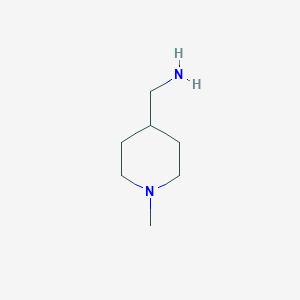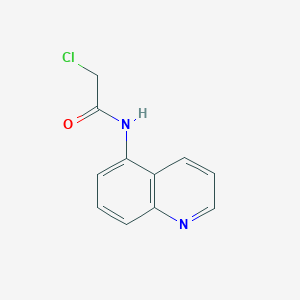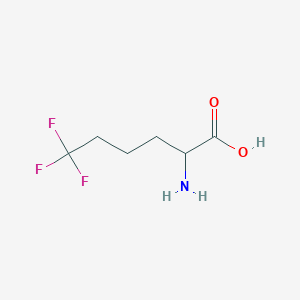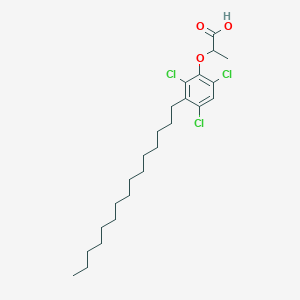
7-Bromoquinazoline-2,4(1H,3H)-dione
Übersicht
Beschreibung
7-Bromoquinazoline-2,4(1H,3H)-dione is a compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. This compound, like its relatives, is of interest due to its structural and chemical properties which make it a valuable intermediate in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of quinazoline derivatives, including compounds similar to 7-Bromoquinazoline-2,4(1H,3H)-dione, often involves cyclocondensation reactions. For example, a Biginelli-type cyclocondensation reaction can yield hydroquinazoline-2,5-diones through the condensation of cyclohexane-1,3-dione with urea and an appropriate aldehyde (Candan, Kendi, Yarim, Saraç, & Ertan, 2001). Another method involves the use of 1-methylimidazolium hydrogen sulfate with chlorotrimethylsilane as a catalyst for synthesizing hydroquinazoline-2,5-diones under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a quinazoline ring system. The arrangement of substituents on this ring system, such as the bromo group in 7-Bromoquinazoline-2,4(1H,3H)-dione, influences its physical and chemical properties. Crystallographic studies provide insight into the bond lengths, bond angles, and overall geometry of these compounds. For instance, the crystal structure analysis of related compounds shows specific configurations and intramolecular interactions that dictate their stability and reactivity (El-Azab, Khalil, & Abdel-Aziz, 2021).
Chemical Reactions and Properties
Quinazoline derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates in synthetic chemistry. Their interactions with nucleophilic reagents, for instance, can lead to the formation of various substituted quinazolines. The structure of the quinazoline core influences its reactivity towards nucleophiles, electrophiles, and other reagents, enabling the synthesis of a wide array of derivatives with diverse biological activities (Kuryazov et al., 2010).
Wissenschaftliche Forschungsanwendungen
It serves as a scaffold for developing inhibitors of tumor-associated human carbonic anhydrases IX and XII, which are potential targets for cancer therapy (Falsini et al., 2017).
This compound is used in the synthesis of lin-benzoreumycin, lin-benzo-1-methylxanthine, and lin-benzo-1,9-dimethylxanthine, contributing to the field of heterocyclic chemistry (Schneller et al., 1984).
It is involved in the stereoselective reduction of 3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones and the deamination of the reduction products (Klásek et al., 2014).
7-Bromoquinazoline-2,4(1H,3H)-dione aids in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, useful in chemical research (Choi & Chi, 2004).
It is instrumental in the synthesis of tricyclic compounds with nitrogen bridgehead properties, expanding the range of available heterocyclic compounds (Szabó et al., 1997).
The compound finds use in synthesizing 5- and 7-fluoroquinazolin-4(1H)-ones, contributing to the development of fluorinated organic compounds (Layeva et al., 2007).
It demonstrates potential as an antitumor agent against human colon carcinoma HCT116 and human hepatocellular carcinoma HEP-G2, highlighting its role in cancer research (Al-Romaizan et al., 2019).
7-Bromoquinazoline-2,4(1H,3H)-dione is useful in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which have various applications in organic and medicinal chemistry (Kafka et al., 2011).
It acts as a novel nonpeptide inhibitor of human heart chymase, which is significant in cardiovascular research (Fukami et al., 2000).
The compound is a key intermediate in the synthesis of several drugs, including Prazosin, Bunazosin, and Doxazosin, indicating its importance in pharmaceutical synthesis (Patil et al., 2008).
It can be used in chemical reactions to produce various dialkylated and monoalkylated products, broadening its applications in synthetic organic chemistry (Reisch et al., 1993).
Derivatives of 7-Bromoquinazoline-2,4(1H,3H)-dione decrease neuronal damage and show anticonvulsant effects in rat hippocampal slices, suggesting its potential in neuropharmacology (Colotta et al., 2012).
Zukünftige Richtungen
Quinazoline derivatives have potential applications in fields of biology, pesticides, and medicine . Their significant biological activities have drawn more and more attention in the synthesis and bioactivities research . Future research will likely continue to explore these applications and develop new synthetic methods for these compounds .
Eigenschaften
IUPAC Name |
7-bromo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIDPSGSKHPDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555150 | |
| Record name | 7-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinazoline-2,4(1H,3H)-dione | |
CAS RN |
114703-12-7 | |
| Record name | 7-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

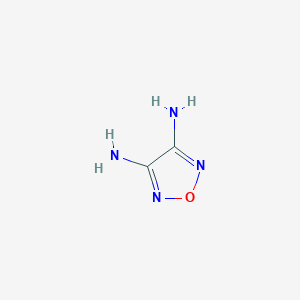
![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)
